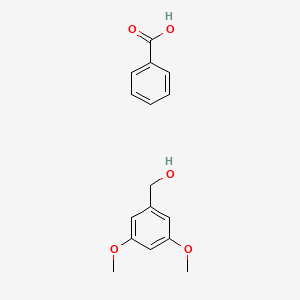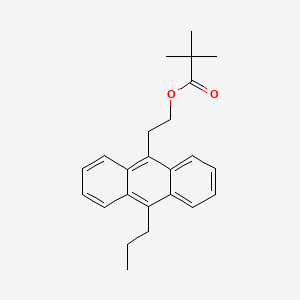
2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate is an organic compound with a complex structure that includes an anthracene moiety, a propyl group, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate typically involves the esterification of 2-(10-propylanthracen-9-yl)ethanol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反应分析
Types of Reactions
2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: 2-(10-Propylanthracen-9-yl)ethanol.
Substitution: Various substituted anthracene derivatives.
科学研究应用
2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.
作用机制
The mechanism of action of 2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(10-Methylanthracen-9-YL)ethyl 2,2-dimethylpropanoate
- 2-(10-Ethylanthracen-9-YL)ethyl 2,2-dimethylpropanoate
- 2-(10-Butylanthracen-9-YL)ethyl 2,2-dimethylpropanoate
Uniqueness
2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for research and development.
属性
CAS 编号 |
129572-31-2 |
|---|---|
分子式 |
C24H28O2 |
分子量 |
348.5 g/mol |
IUPAC 名称 |
2-(10-propylanthracen-9-yl)ethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C24H28O2/c1-5-10-17-18-11-6-8-13-20(18)22(21-14-9-7-12-19(17)21)15-16-26-23(25)24(2,3)4/h6-9,11-14H,5,10,15-16H2,1-4H3 |
InChI 键 |
IBPPTJWNRBQOTK-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CCOC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



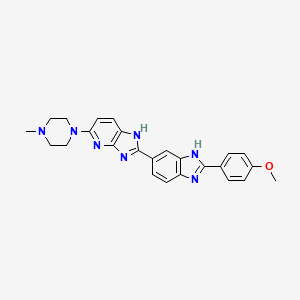
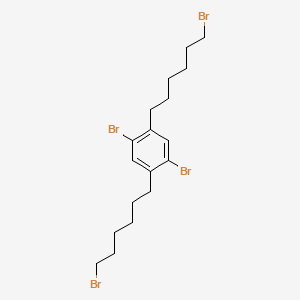
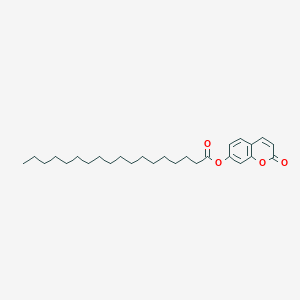
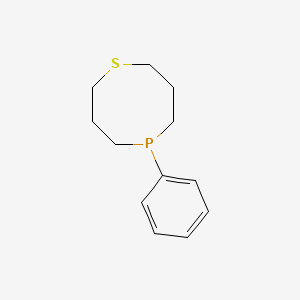
![3a,7,7,9b-Tetramethyldodecahydronaphtho[2,1-b]furan](/img/structure/B14280295.png)
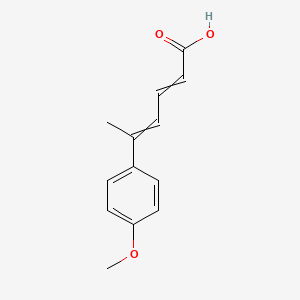
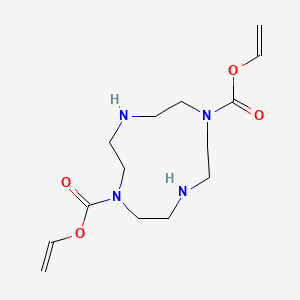
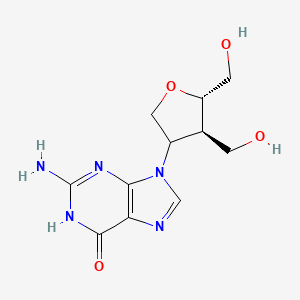


![N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine](/img/structure/B14280321.png)

